5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester
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Overview
Description
5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid with pinacol in the presence of a suitable solvent such as toluene . The reaction is usually carried out under reflux conditions to ensure complete conversion of the boronic acid to its pinacol ester derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the amino group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols: Formed through oxidation of the boronic ester group.
Substituted Pyrazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki–Miyaura coupling reactions.
2-Methoxyethoxyboronic Acid Pinacol Ester: Similar in structure but lacks the amino group.
Uniqueness
5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester is unique due to the presence of both an amino group and a boronic ester group, which allows it to participate in a wider range of chemical reactions compared to other boronic esters .
Properties
IUPAC Name |
3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O4/c1-12(2)13(3,4)21-14(20-12)9-8-16-10(15)11(17-9)19-7-6-18-5/h8H,6-7H2,1-5H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILBNXKMZZQMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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